molecular formula C42H54N4O4 B12391932 Mao-IN-3

Mao-IN-3

Cat. No.: B12391932
M. Wt: 678.9 g/mol
InChI Key: LCXUWGQUUVIMKB-UHFFFAOYSA-N
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Description

Mao-IN-3, also known as Compound 5, is a reversible and competitive inhibitor of monoamine oxidase (MAO). It has inhibition constants of 0.6 μM for MAO A and 0.2 μM for MAO B. This compound has shown potential in suppressing the proliferation of LN-229 glioblastoma cells, with an inhibitory concentration (IC50) of 0.8 μM .

Preparation Methods

The synthetic routes and reaction conditions for Mao-IN-3 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Mao-IN-3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using appropriate reducing agents, resulting in reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mao-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Mao-IN-3 exerts its effects by inhibiting the activity of monoamine oxidase, an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, this compound increases the synaptic availability of these neurotransmitters, which can have various therapeutic effects. The molecular targets of this compound include the active sites of MAO A and MAO B, where it binds competitively and reversibly .

Comparison with Similar Compounds

Mao-IN-3 is unique compared to other monoamine oxidase inhibitors due to its specific inhibition constants and its potential application in cancer research. Similar compounds include:

    Pargyline hydrochloride: An irreversible MAO inhibitor with antihypertensive properties.

    Norharmane: A natural β-carboline and endogenous MAO inhibitor.

    J-147: A curcumin derivative with neuroprotective properties.

    Isatin: An endogenous MAO inhibitor with apoptotic properties .

These compounds share some similarities with this compound in terms of their inhibitory effects on monoamine oxidase, but they differ in their specific applications and molecular structures.

Properties

Molecular Formula

C42H54N4O4

Molecular Weight

678.9 g/mol

IUPAC Name

6-[(2-methoxyphenyl)methylamino]-N-[4-[2-[4-[6-[(2-methoxyphenyl)methylamino]hexanoylamino]phenyl]ethyl]phenyl]hexanamide

InChI

InChI=1S/C42H54N4O4/c1-49-39-15-9-7-13-35(39)31-43-29-11-3-5-17-41(47)45-37-25-21-33(22-26-37)19-20-34-23-27-38(28-24-34)46-42(48)18-6-4-12-30-44-32-36-14-8-10-16-40(36)50-2/h7-10,13-16,21-28,43-44H,3-6,11-12,17-20,29-32H2,1-2H3,(H,45,47)(H,46,48)

InChI Key

LCXUWGQUUVIMKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCCCCCC(=O)NC2=CC=C(C=C2)CCC3=CC=C(C=C3)NC(=O)CCCCCNCC4=CC=CC=C4OC

Origin of Product

United States

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